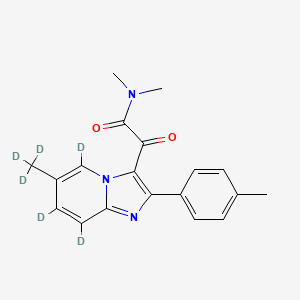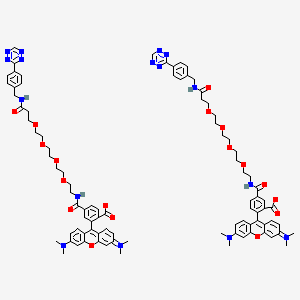
TAMRA-PEG4-Tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TAMRA-PEG4-Tetrazine is a compound that combines tetramethylrhodamine (TAMRA) dye with a polyethylene glycol (PEG) linker and a tetrazine group. Tetramethylrhodamine is a red fluorescent dye commonly used in biological research for staining cells, tissues, biomarkers, or nanoparticles. The tetrazine group in this compound enables exceptionally fast cycloaddition kinetics with trans-cyclooctene, making it highly valuable for bioorthogonal chemistry applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TAMRA-PEG4-Tetrazine involves several steps, starting with the preparation of tetramethylrhodamine and the PEG linker. The PEG linker is then conjugated to the tetramethylrhodamine dye. Finally, the tetrazine group is introduced to complete the synthesis. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The compound is produced under stringent conditions to meet the requirements for research-grade and good manufacturing practice (GMP)-grade products .
Análisis De Reacciones Químicas
Types of Reactions: TAMRA-PEG4-Tetrazine primarily undergoes cycloaddition reactions, specifically the inverse electron demand Diels-Alder reaction (iEDDA) with trans-cyclooctene. This reaction is highly selective and efficient, making it ideal for bioorthogonal labeling applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include trans-cyclooctene and various solvents like DMSO and DMF. The reactions are typically carried out at room temperature or slightly elevated temperatures to optimize the reaction rate and yield .
Major Products Formed: The major product formed from the reaction of this compound with trans-cyclooctene is a stable cycloadduct. This product retains the fluorescent properties of the tetramethylrhodamine dye, making it useful for imaging and tracking biological molecules .
Aplicaciones Científicas De Investigación
TAMRA-PEG4-Tetrazine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used for bioorthogonal labeling and click chemistry applications. In biology, it is employed for staining and imaging cells, tissues, and biomarkers. In medicine, it is used for tracking and imaging nanoparticles and other therapeutic agents. The compound’s fast cycloaddition kinetics and high selectivity make it a valuable tool for various research applications .
Mecanismo De Acción
The mechanism of action of TAMRA-PEG4-Tetrazine involves its ability to undergo the inverse electron demand Diels-Alder reaction with trans-cyclooctene. This reaction forms a stable cycloadduct, allowing the compound to label and track biological molecules efficiently. The tetramethylrhodamine dye provides fluorescence, enabling visualization and imaging of the labeled molecules. The PEG linker enhances the solubility and stability of the compound, making it suitable for various biological applications .
Comparación Con Compuestos Similares
Similar Compounds:
- Alexa Fluor 555
- CF 555 Dye
- DyLight 549
Uniqueness: TAMRA-PEG4-Tetrazine stands out due to its exceptionally fast cycloaddition kinetics with trans-cyclooctene, which is the fastest ever reported for any bioorthogonal reaction. This unique property makes it highly efficient for labeling and imaging applications. Additionally, the combination of tetramethylrhodamine dye with the PEG linker and tetrazine group provides enhanced solubility, stability, and fluorescence properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C90H100N16O18 |
|---|---|
Peso molecular |
1693.9 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate;2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyl]benzoate |
InChI |
InChI=1S/2C45H50N8O9/c1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)38-25-32(9-12-35(38)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43;1-52(2)33-10-13-36-39(26-33)62-40-27-34(53(3)4)11-14-37(40)42(36)35-12-9-32(25-38(35)45(56)57)44(55)46-16-18-59-20-22-61-24-23-60-21-19-58-17-15-41(54)47-28-30-5-7-31(8-6-30)43-50-48-29-49-51-43/h2*5-14,25-27,29H,15-24,28H2,1-4H3,(H2-,46,47,54,55,56,57) |
Clave InChI |
ALWNCKYHRQJXJO-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCOCCOCCOCCOCCC(=O)NCC5=CC=C(C=C5)C6=NN=CN=N6)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


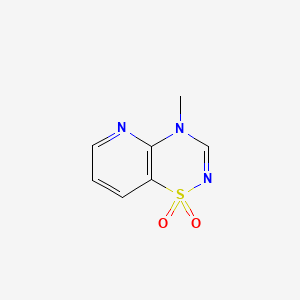
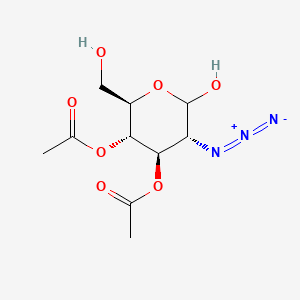

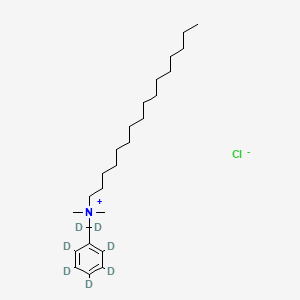
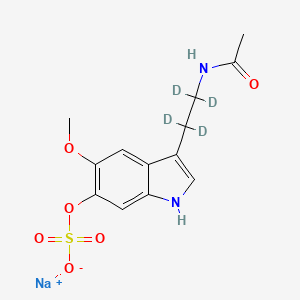
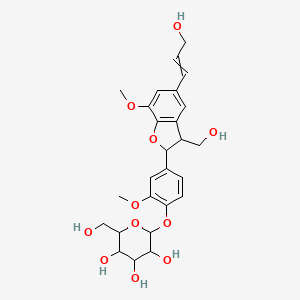
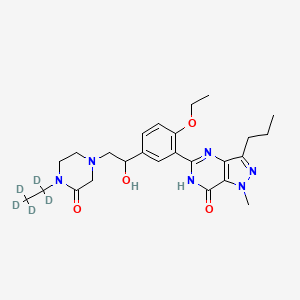
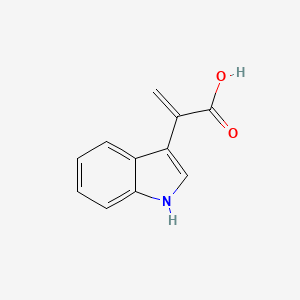
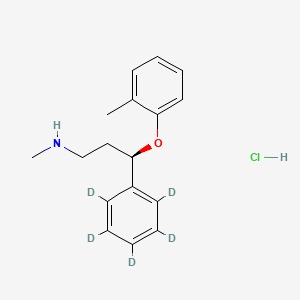
![Methyl 14-ethylidene-2-(methoxymethyl)-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12429405.png)
![1,1'-[(1-Methylethyl)imino]bis[3-(1H-indol-4-yloxy)-2-propanol-d7](/img/structure/B12429413.png)
![4-[(4-Cyanophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12429420.png)
![(S)-1-(Chloromethyl)-3-(5-(5-(3-mercaptopropanamido)-1H-indole-2-carboxamido)-1H-indole-2-carbonyl)-2,3-dihydro-1H-benzo[e]indol-5-yl dihydrogen phosphate](/img/structure/B12429427.png)
